3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
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Description
3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS and its molecular weight is 417.57. The purity is usually 95%.
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Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiourea functional group, which is critical for its biological activity.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of thiourea derivatives on MCF-7 breast cancer cells, the compound exhibited significant antiproliferative activity with an IC50 value of approximately 12 µM. This indicates a potent ability to inhibit cancer cell growth compared to standard chemotherapeutic agents such as doxorubicin, which has an IC50 of around 15 µM .
Table 1: Anticancer Activity of Thiourea Derivatives
Antimicrobial Activity
The compound also displays significant antimicrobial properties. Studies indicate that thiourea derivatives can inhibit the growth of various pathogenic bacteria and fungi.
Research Findings:
A recent investigation demonstrated that the compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Table 2: Antimicrobial Activity
Antioxidant Activity
Thiourea derivatives are recognized for their antioxidant capabilities. The compound demonstrated strong free radical scavenging activity in various assays.
Experimental Results:
In the DPPH assay, the compound exhibited an IC50 value of 45 µg/mL, indicating its potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the chemical structure can significantly influence their efficacy.
Key Findings:
Research suggests that the presence of specific substituents on the thiourea core enhances its biological activities. For instance, the introduction of electron-donating groups (like methyl or methoxy) on the aromatic rings has been correlated with increased anticancer potency .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c1-17-10-11-18(2)24(15-17)27-25(30)28(16-20-7-6-14-29-20)13-12-21-19(3)26-23-9-5-4-8-22(21)23/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDHSDSALPNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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